molecular formula C22H22N2O2S B2746995 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methoxybenzamide CAS No. 898459-17-1

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methoxybenzamide

Cat. No. B2746995
CAS RN: 898459-17-1
M. Wt: 378.49
InChI Key: CYHNHIXLALJCGX-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methoxybenzamide, also known as ITB-301, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Neuropharmacological Profiling

A study explored the psycho- and neurotropic properties of novel compounds, including analogs related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methoxybenzamide, demonstrating specific sedative effects and considerable anti-amnesic activity. These findings suggest potential applications in treating neurological disorders or as psychoactive compounds for further research (Podolsky, Shtrygol’, & Zubkov, 2017).

Molecular Structure Analysis

Research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide highlighted the impact of intermolecular interactions on molecular geometry, emphasizing the importance of these interactions in determining the rotational conformation of aromatic rings. This study could provide insights into the structural requirements for the biological activity of related compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antibacterial Applications

Another study focused on the synthesis and characterization of derivatives as potent inhibitors of the bacterial cell division protein FtsZ, with improved pharmaceutical properties. This research is pivotal for developing new antibacterial agents against resistant bacterial strains, showcasing the compound's potential in addressing antibiotic resistance (Haydon et al., 2010).

Electrochromic Material Development

The electrosynthesis of a novel indole-based polymer and its electrochromic properties were investigated, highlighting a significant color change and high coloration efficiency. This research demonstrates the compound's application in developing advanced materials for electrochromic devices, which could be used in smart windows, displays, and other electronic applications (Carbas, Kıvrak, & Kavak, 2017).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-26-18-8-4-7-17(14-18)22(25)23-15-20(21-10-5-13-27-21)24-12-11-16-6-2-3-9-19(16)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNHIXLALJCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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